4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester, with the CAS Registry Number 141699-59-4, is a compound that exhibits significant interest in the field of organic chemistry due to its structural characteristics and potential applications. This compound is classified as an ester, specifically a tert-butyl ester of a piperidine derivative, which incorporates a carboxymethylsulfanyl group.
The compound is sourced from various chemical suppliers and databases, including CAS Common Chemistry and PubChem. Its classification falls under organic compounds, specifically within the category of carboxylic acid derivatives. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The synthesis of 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular structure of 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester can be represented using various notations:
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17-18(4,14)15/h9H,5-8H2,1-4H3
O(S(C)(=O)=O)C1CCN(C(OC(C)(C)C)=O)CC1
The compound can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound for specific applications or for further synthetic pathways.
The mechanism of action for 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester primarily involves its interaction with biological targets or other chemical species. For instance:
Data on specific mechanisms would depend on empirical studies focusing on its biological activity.
The physical properties of 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester include:
Chemical properties include reactivity patterns typical for esters and sulfonic compounds, such as susceptibility to hydrolysis and nucleophilic attack.
The potential applications of 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester span various fields:
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8